molecular formula C16H24ClNO B1453863 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride CAS No. 1171984-73-8

4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride

Cat. No.: B1453863
CAS No.: 1171984-73-8
M. Wt: 281.82 g/mol
InChI Key: LFJZGZRYVSYLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride is a chemical compound of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C16H24ClNO and a molecular weight of 281.82 g/mol , this substance belongs to the benzoylpiperidine class of compounds, which are recognized as a privileged structure in the development of novel bioactive molecules . Privileged structures are chemical scaffolds capable of interacting with multiple biological targets, making them highly valuable starting points for pharmaceutical research. The benzoylpiperidine core is considered a metabolically stable frame and a potential bioisostere of the piperazine ring, often employed in structure-activity relationship (SAR) studies to optimize ligand interactions with target proteins . This specific compound, featuring a 2-methylpropyl (isobutyl) substituent on the benzoyl ring, serves as a key building block for researchers designing and synthesizing new compounds for pharmacological evaluation. Its primary research applications span across various therapeutic areas, including the investigation of neuroprotective agents , antipsychotic agents , and anticancer therapies . The piperidine nitrogen and the carbonyl group provide sites for potential hydrogen bonding and molecular recognition, which can be critical for binding to receptors such as serotoninergic and dopaminergic receptors, targets of high importance in neuropsychiatric and neurodegenerative disease research . This product is provided exclusively For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

[4-(2-methylpropyl)phenyl]-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO.ClH/c1-12(2)11-13-3-5-14(6-4-13)16(18)15-7-9-17-10-8-15;/h3-6,12,15,17H,7-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJZGZRYVSYLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Protection

  • The synthesis often begins with piperidine derivatives such as isonipecotic acid or 4-piperidinecarboxylic acid.
  • Protection of the piperidine nitrogen is typically achieved by acetylation or benzoylation using acetic anhydride or benzoyl chloride in the presence of bases like pyridine or triethylamine, respectively, to prevent unwanted side reactions during subsequent steps.

Formation of Acyl Chloride Intermediate

  • The carboxylic acid precursor is converted into the corresponding acyl chloride using reagents such as thionyl chloride or oxalyl chloride.
  • This step is performed in anhydrous solvents like dichloromethane or 1,2-dichloroethane at temperatures ranging from room temperature to 60 °C, with reaction times spanning several hours (e.g., 4 h).

Friedel-Crafts Acylation

  • The acyl chloride intermediate undergoes Friedel-Crafts acylation with an aromatic substrate bearing the 2-methylpropyl substituent.
  • Aluminum trichloride (AlCl3) is used as the Lewis acid catalyst.
  • The reaction is carried out in anhydrous 1,2-dichloroethane or similar solvents at elevated temperatures (e.g., 90 °C) overnight or for several hours to ensure complete acylation.

Reduction and Final Conversion to Hydrochloride Salt

  • Reduction steps may be involved for intermediates such as ketones or nitriles to achieve the desired piperidine structure.
  • Common reducing agents include lithium aluminum hydride (LiAlH4), borane complexes (e.g., borane tetrahydrofuran), or sodium borohydride under controlled conditions.
  • The reaction temperature is carefully controlled, often between 0 to 100 °C, preferably 30 to 80 °C, to optimize yield and minimize side-products.
  • The final product is converted into its hydrochloride salt by treatment with hydrochloric acid (HCl) in solvents such as ethyl acetate or methanol, followed by purification steps like recrystallization.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Esterification 4-piperidinecarboxylic acid + methanol + thionyl chloride, reflux 1-5 h Formation of methyl 4-piperidinecarboxylate hydrochloride
2 N-Benzylation Methyl ester hydrochloride + benzyl bromide + triethylamine, reflux N-benzyl methyl 4-piperidinecarboxylate formed
3 Hydrolysis Alkaline hydrolysis with NaOH in aqueous ethanol, reflux N-benzyl 4-piperidinecarboxylic acid obtained
4 Acylation Acid + thionyl chloride to acyl chloride, then Friedel-Crafts acylation with 2-methylpropylbenzene + AlCl3, 90 °C overnight Benzoylpiperidine intermediate formed
5 Reduction Lithium aluminum hydride or borane complexes in THF, 30-80 °C Reduction to piperidine ketone or amine
6 Salt Formation Treatment with HCl in ethyl acetate or methanol, reflux Final hydrochloride salt of 4-[4-(2-methylpropyl)benzoyl]piperidine

Detailed Reaction Conditions and Yields

Reaction Step Solvent(s) Temperature Range Reaction Time Yield (%) Notes
Esterification Methanol Reflux (65-70 °C) 1-5 hours High (typically >85%) TLC used for monitoring completion
N-Benzylation Methanol Reflux Several hours Moderate to high Triethylamine neutralizes HBr byproduct
Hydrolysis Aqueous ethanol (70%) Room temperature to reflux 18 hours High Alkaline hydrolysis for ester cleavage
Acyl chloride formation DCM or 1,2-dichloroethane Room temperature to 60 °C 4-15 hours Quantitative Anhydrous conditions critical
Friedel-Crafts acylation 1,2-dichloroethane 90 °C 6-16 hours Moderate to high AlCl3 catalyst, moisture exclusion needed
Reduction THF 0-100 °C (prefer 30-80 °C) 3-5 hours High LiAlH4 or borane reagents used
Hydrochloride salt formation Ethyl acetate or methanol Room temperature to reflux 4-5 hours High purity Recrystallization for purification

Research Findings and Industrial Considerations

  • The preparation methods emphasize environmentally friendly and industrially scalable processes, including solvent choices and reaction conditions that minimize hazardous byproducts.
  • The use of lithium aluminum hydride and borane complexes is carefully controlled to ensure safety and high yield.
  • The protection and deprotection steps are optimized to reduce side reactions and improve the purity of intermediates.
  • The Friedel-Crafts acylation step is critical for introducing the 2-methylpropyl-substituted benzoyl group, requiring strict moisture control and temperature regulation.
  • Final purification by conversion to the hydrochloride salt enhances compound stability and facilitates handling.

Scientific Research Applications

Overview

4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride is a chemical compound that has gained attention in various scientific fields, particularly in medicinal chemistry and biological studies. This compound is a derivative of piperidine, which is widely utilized as a building block in drug development due to its structural versatility and biological activity.

Medicinal Chemistry Applications

The compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its applications in medicinal chemistry include:

  • Anticancer Agents : Research indicates that compounds containing the benzoylpiperidine structure exhibit potential anticancer properties. The benzoylpiperidine fragment has been associated with numerous bioactive small molecules that target cancer pathways .
  • Antiviral and Antimicrobial Agents : The compound is explored for its antiviral and antimicrobial activities, contributing to the development of new therapeutic agents.
  • Neuropsychiatric Treatments : The benzoylpiperidine structure is prevalent in drugs targeting serotoninergic and dopaminergic receptors, which are critical for treating neuropsychiatric disorders such as depression and schizophrenia .

Biological Studies

This compound is utilized in biological research to understand its effects on cellular processes. Key applications include:

  • Receptor Interaction Studies : The compound's ability to bind to specific receptors allows researchers to investigate its mechanism of action at the molecular level, providing insights into its therapeutic potential.
  • Cellular Process Investigation : It is used in studies aimed at elucidating the compound's effects on cell signaling pathways, which can reveal new targets for drug development.

Industrial Applications

In addition to its medicinal uses, this compound has applications in industrial chemistry:

  • Material Development : The compound can be employed in the synthesis of new materials, enhancing properties such as stability and reactivity.
  • Chemical Processes : Its unique structure allows for modifications that can lead to novel chemical processes, making it valuable in various industrial applications.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound. Below are notable findings:

Study/SourceFocusFindings
Tuccinardi et al. (2020)MAGL InhibitionIdentified a reversible inhibitor with enhanced activity due to the benzoylpiperidine fragment .
PMC Article (2024)Drug DevelopmentDiscussed the importance of benzoylpiperidine fragments in creating therapeutics for various diseases, including cancer and neurodegenerative disorders .
Patent WO2014139325A1Therapeutic CompoundsDescribed compositions that modulate pyruvate kinase, showcasing the versatility of piperidine derivatives in therapeutic contexts .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

The following analysis compares the compound with structurally related piperidine hydrochlorides, emphasizing molecular features, regulatory data, and functional distinctions.

4-(Diphenylmethoxy)piperidine Hydrochloride

  • Molecular Formula: C₁₈H₂₁NO·HCl | Molecular Weight: 303.83 .
  • Key Features: A diphenylmethoxy group replaces the benzoyl-isobutyl substituent. Regulatory data from SDS (MM0468.04) highlight compliance with Chinese standards (GB/T 16483-2008) but lack toxicity or environmental impact studies .

4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine Hydrochloride

  • Key Features: Incorporates a brominated phenoxyethyl chain, enhancing electrophilic reactivity compared to the benzoyl-isobutyl group.

Paroxetine Hydrochloride

  • Molecular Formula: C₁₉H₂₀FNO₃·HCl | Molecular Weight: 365.83 .
  • Key Features :
    • A fluorophenyl and benzodioxol-substituted piperidine, clinically used as a selective serotonin reuptake inhibitor (SSRI).
    • Demonstrates the significance of halogen and heterocyclic groups in CNS drug design, contrasting with the simpler isobutyl-benzoyl motif of the target compound.

4-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine Hydrochloride

  • Molecular Formula: Not explicitly stated | Ref Code: 10-F097280 .
  • The 2-methylpropyl group is attached to the oxadiazole, differing from the benzoyl linkage in the target compound.

Structural and Functional Analysis (Data Table)

Compound Name Molecular Formula Molecular Weight Key Substituents Regulatory/SDS References
4-[4-(2-Methylpropyl)benzoyl]piperidine HCl Not explicitly provided Inferred ~300 Benzoyl + isobutyl N/A (Data gaps)
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy MM0468.04
Paroxetine HCl C₁₉H₂₀FNO₃·HCl 365.83 Fluorophenyl + benzodioxol USP standards
4-[5-(2-Methylpropyl)oxadiazol-3-yl]piperidine HCl Oxadiazole + isobutyl CymitQuimica

Critical Research Findings and Gaps

  • Structural Activity Relationships: Bulky substituents (e.g., diphenylmethoxy) may enhance receptor selectivity but reduce bioavailability compared to smaller groups like isobutyl .
  • Regulatory and Safety Data: Limited toxicity profiles for most compounds, including the target molecule, highlight a need for comprehensive toxicological studies . Environmental impact assessments are absent for all analogs, posing challenges for industrial-scale applications .

Biological Activity

4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride, with the CAS number 1171984-73-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by recent research findings and data.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzoyl group that contains a 2-methylpropyl substituent. This structural configuration is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, influencing various cellular processes. For instance, studies indicate that it can act as a reversible inhibitor of certain enzymes, showcasing competitive behavior in biochemical assays .

Anticancer Properties

Research has demonstrated that compounds similar to 4-[4-(2-Methylpropyl)benzoyl]piperidine exhibit notable antiproliferative effects against various cancer cell lines. For example, related benzoylpiperidine derivatives have shown IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells . These findings suggest that 4-[4-(2-Methylpropyl)benzoyl]piperidine may possess similar anticancer properties.

Antimicrobial Activity

The compound is also being investigated for its antimicrobial potential. Its structural characteristics allow it to interact with microbial enzymes or membranes, potentially leading to inhibitory effects on microbial growth. This aspect is particularly relevant in the context of rising antibiotic resistance.

Case Studies

  • Antiproliferative Activity : A study focused on benzoylpiperidine derivatives reported significant antiproliferative activity against human breast cancer cell lines, with modifications leading to improved efficacy . This indicates a promising avenue for further development of 4-[4-(2-Methylpropyl)benzoyl]piperidine as an anticancer agent.
  • Enzyme Inhibition : Another study highlighted the competitive inhibition of enzymes by benzoylpiperidine derivatives, suggesting that structural modifications can enhance binding affinity and specificity . This finding underscores the importance of structure-activity relationships in drug design.

Data Table: Biological Activity Overview

Activity Type Target/Cell Line IC50 Value (µM) Reference
AntiproliferativeBreast Cancer (MDA-MB-231)19.9 - 75.3
AntiproliferativeOvarian Cancer (COV318)19.9 - 75.3
Enzyme InhibitionMAGL0.84 - 11.7

Applications in Medicinal Chemistry

Due to its promising biological activities, this compound is being explored for various applications:

  • Drug Development : It serves as a lead compound for synthesizing new pharmaceuticals targeting cancer and infectious diseases.
  • Biological Research : The compound is utilized in studies investigating cellular mechanisms and interactions at the molecular level.
  • Industrial Applications : Its unique properties may be harnessed in developing new materials and chemical processes.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting a piperidine derivative (e.g., 4-hydroxypiperidine) with 4-(2-methylpropyl)benzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) . Post-reaction, the product is purified using recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yield optimization may require controlled temperature (0–25°C) and inert atmospheres (argon/nitrogen) to prevent side reactions. Analytical validation via NMR (¹H/¹³C) and mass spectrometry (ESI-MS) is critical to confirm structural integrity .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key characterization steps include:
  • Melting Point : Differential Scanning Calorimetry (DSC) or capillary methods (e.g., 222–224°C range observed for analogous piperidine derivatives) .
  • Solubility : Test in polar (water, methanol) and nonpolar solvents (dichloromethane, ethyl acetate) under controlled pH .
  • Purity : HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for volatile impurities .
  • Structural Confirmation : ¹H NMR (δ 1.0–3.0 ppm for methylpropyl groups; aromatic protons at δ 7.2–7.8 ppm) and FT-IR (C=O stretch ~1650 cm⁻¹) .

Q. What safety protocols are essential for handling and storing this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Store at –20°C in airtight containers under argon to prevent hygroscopic degradation .
  • Spill Management : Absorb with inert material (silica gel), dispose as hazardous waste per local regulations .
  • Toxicity Mitigation : Acute toxicity data (LD50) for similar piperidine derivatives suggest avoiding skin contact; wash immediately with soap/water .

Advanced Research Questions

Q. How can computational modeling optimize reaction design for this compound?

  • Methodological Answer : Quantum mechanical methods (e.g., Density Functional Theory, DFT) predict transition states and intermediates in benzoylation reactions. For example:
  • Reaction Path Search : Identify energy barriers for nucleophilic attack of piperidine on benzoyl chloride using Gaussian or ORCA software .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., dichloromethane vs. THF) to stabilize intermediates .
  • Machine Learning : Train models on reaction yield datasets (temperature, solvent, catalyst) to predict optimal conditions .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability)?

  • Methodological Answer :
  • Cross-Validation : Compare DSC (melting point) and Karl Fischer titration (hygroscopicity) with literature .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitor hydrolytic stability via HPLC .
  • Data Reconciliation : Use multivariate analysis (PCA) to identify outliers in conflicting datasets (e.g., solvent polarity effects on solubility) .

Q. What advanced techniques elucidate the compound’s reactivity in catalytic systems?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via in-situ IR or UV-Vis spectroscopy to determine rate constants (k) and activation energy (Ea) .
  • Isotopic Labeling : Use ²H or ¹³C-labeled precursors to trace mechanistic pathways (e.g., benzoyl group transfer) .
  • X-ray Crystallography : Resolve crystal structures of intermediates to identify steric/electronic effects influencing reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride
Reactant of Route 2
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4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride

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